Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenylamino group at position 2 and an ethyl ester at position 3. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal and materials chemistry. The 4-methoxyphenyl group enhances lipophilicity and may influence π-π stacking interactions, while the ester moiety provides a handle for further chemical modifications. This compound is structurally analogous to bioactive thiazole derivatives, which are explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(16)11-8-19-13(15-11)14-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUZBCRNFHBQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377835 | |
| Record name | Ethyl 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126533-79-7 | |
| Record name | Ethyl 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of 4-Methoxyaniline with Ethyl 2-Bromo-1,3-Thiazole-4-Carboxylate
The most direct method involves substituting a bromine atom at the 2-position of a preformed thiazole ring with 4-methoxyaniline.
Procedure :
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Reagents : Ethyl 2-bromo-1,3-thiazole-4-carboxylate, 4-methoxyaniline, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Conditions : Heating at 80–90°C for 6–8 hours under nitrogen.
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Mechanism : A nucleophilic aromatic substitution (SNAr) where the amine attacks the electron-deficient C2 position of the thiazole.
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Yield : 70–85% after purification by recrystallization or column chromatography.
Optimization Insights :
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Solvent polarity significantly impacts reaction kinetics. DMF (ε = 36.7) outperforms ethanol (ε = 24.3) due to better stabilization of the transition state.
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Industrial scaling uses continuous flow reactors to enhance heat transfer and reduce side reactions.
Cyclocondensation of Thiourea Derivatives with α-Halo Carbonyl Compounds
Two-Step Synthesis via Ethyl 2-Aminothiazole-4-Carboxylate
This approach constructs the thiazole ring first, followed by introduction of the 4-methoxyphenyl group.
Step 1: Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate
Procedure :
Step 2: Functionalization with 4-Methoxyphenyl Isocyanate
Procedure :
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Reagents : Ethyl 2-aminothiazole-4-carboxylate, 4-methoxyphenyl isocyanate, triethylamine (Et₃N), dichloromethane (DCM).
Table 1: Comparison of Cyclocondensation Methods
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromopyruvate + thiourea | Ethanol | 70 | 1 | 93 |
| Ethyl chloroacetoacetate + thiourea | Ethanol | 60 | 5.5 | 98 |
One-Pot Multicomponent Reactions
Tribromoisocyanuric Acid (TBCA)-Mediated Synthesis
A telescoped method combines α-halogenation and cyclocondensation in a single pot.
Procedure :
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Reagents : β-Keto ester (e.g., ethyl acetoacetate), N-(4-methoxyphenyl)thiourea, TBCA, DABCO (1,4-diazabicyclo[2.2.2]octane), water/ethanol.
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Mechanism : TBCA halogenates the β-keto ester to form α-bromo intermediate, which undergoes cyclization with thiourea.
Advantages :
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Eliminates isolation of intermediates, reducing waste and time.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Setup :
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Microreactors with residence time <10 minutes.
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Conditions : 100–120°C, pressure <5 bar.
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Benefits : 20–30% higher yield compared to batch processes due to precise temperature control.
Purification Techniques
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Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.
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Chromatography : Silica gel with ethyl acetate/hexane gradients for lab-scale purification.
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 98–99 | High |
| Cyclocondensation | 60–75 | 95–98 | Moderate |
| One-Pot TBCA | 65–87 | 97–99 | High |
Key Findings :
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Nucleophilic substitution is optimal for large-scale production due to straightforward scalability.
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One-pot methods balance efficiency and sustainability but require precise reagent stoichiometry.
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate serves as a building block for the synthesis of more complex molecules and materials. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for creating derivatives with specific properties.
Biology
The compound has shown significant biological activities:
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various bacterial strains. A study indicated that derivatives of similar thiazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 32 μg/mL |
| Escherichia coli | < 42 μg/mL | |
| 2-Amino-1,3,4-thiadiazole derivatives | Bacillus anthracis | < 40 μg/mL |
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. The compound may interact with specific molecular targets within biological systems:
- Mechanism of Action : The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : this compound has been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways.
- Development of New Materials : The compound is being explored for its role in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that enhance material performance.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate can be contextualized by comparing it to related thiazole derivatives. Key distinctions arise from variations in substituent positions, electronic effects, and bioactivity profiles.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
The C5 ester in ’s compound enables conjugation with the thiazole ring, whereas the C4 ester in the target compound may favor nucleophilic attack at C4. Trifluoromethyl substitution () introduces strong electron-withdrawing effects, enhancing stability against oxidation but reducing nucleophilicity at C4 .
Biological Activity: The 4-methoxyphenyl group (common in the target compound and ) is associated with improved membrane permeability in antimicrobial assays compared to non-methoxy analogs . The CF₃ group in ’s compound correlates with antifungal efficacy, likely due to increased hydrophobicity and resistance to enzymatic degradation .
Synthetic Utility :
- Branched derivatives like Boc-TDAP-OMe () are tailored for peptide backbone integration, whereas simpler esters (e.g., target compound) serve as intermediates for larger scaffolds .
Pharmacopeial Relevance: Compounds with 4-methoxyphenylamino motifs (e.g., formoterol impurities in ) highlight regulatory considerations for purity and structural analogs in drug development .
Biological Activity
Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNOS and a molecular weight of 278.33 g/mol. The compound features an ethyl ester group, a methoxyphenyl group, and an amino group attached to the thiazole ring, which contributes to its unique biological properties .
Synthesis
The synthesis typically involves the reaction of 4-methoxyaniline with ethyl 2-bromo-1,3-thiazole-4-carboxylate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction is usually conducted under heating conditions to facilitate product formation.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains. A study indicated that derivatives of similar thiazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substituents exhibited enhanced antibacterial activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 32 μg/mL |
| Escherichia coli | < 42 μg/mL | |
| 2-Amino-1,3,4-thiadiazole derivatives | Bacillus anthracis | < 40 μg/mL |
Anticancer Activity
Research has also highlighted the potential anticancer properties of thiazole derivatives. This compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. Studies show that similar compounds have been effective in inhibiting MMP activity and promoting apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes by occupying their active sites or interfere with signaling pathways critical for cell proliferation and survival .
Case Studies
Several studies have investigated the biological activities of thiazole derivatives:
- Antibacterial Efficacy : A study assessed the antibacterial activity against S. aureus and E. coli, demonstrating that thiazole derivatives effectively inhibited bacterial growth through mechanisms involving membrane disruption and enzymatic inhibition .
- Anticancer Potential : Research focused on the synthesis of new thiazole-based anticancer agents targeting MMPs showed promising results in preclinical models, suggesting that these compounds could serve as lead candidates for further drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, a Schiff base intermediate can be formed by reacting ethyl 2-aminothiazole-4-carboxylate with 4-methoxybenzaldehyde in absolute ethanol under reflux with catalytic glacial acetic acid. Reaction progress is monitored via TLC, and purification involves rotary evaporation followed by recrystallization . Optimization may include adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry to improve yields.
Q. How is crystallographic characterization performed for this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethyl acetate/hexane mixtures. Data collection and refinement use programs like SHELX for structure solution and WinGX for graphical interface support. Hydrogen bonding patterns (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings should be analyzed to confirm molecular conformation .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : and NMR in DMSO- or CDCl to confirm the thiazole ring protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~165 ppm).
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C–O–C ester).
- Mass Spectrometry : ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 307) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Exact exchange terms improve thermochemical accuracy, such as bond dissociation energies for the thiazole ring or methoxy group . Software like Gaussian or ORCA is used, with solvent effects modeled via PCM.
Q. What experimental designs are suitable for assessing its biological activity, such as anticancer or antimicrobial potential?
- Methodological Answer :
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with derivatives lacking the 4-methoxyphenyl group to isolate structure-activity relationships (SAR).
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against multidrug-resistant Staphylococcus aureus or Candida albicans. Synergistic studies with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays .
Q. How can structural modifications enhance Oct3/4 induction efficiency for stem cell reprogramming applications?
- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., –Cl, –NO) at the 4-position of the phenyl ring show increased Oct3/4 expression in embryonic stem cells. High-throughput screening (HTS) using luciferase reporters under the Oct3/4 promoter identifies lead compounds. Dose-response curves and RNA-seq validate pluripotency markers (Nanog, Sox2) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assays using isogenic cell lines or standardized protocols (e.g., ATCC cell authentication). For example, discrepancies in antimicrobial MIC values may arise from variations in inoculum size or culture media. Meta-analyses of SAR datasets can identify outliers due to impurities or solvent effects .
Methodological Challenges and Solutions
Q. How are reaction intermediates characterized during multi-step synthesis?
- Answer : Use LC-MS or in-situ FTIR to monitor intermediates like Schiff bases. For unstable intermediates, low-temperature NMR (e.g., –40°C in CDCl) prevents decomposition. Computational tools (e.g., retrosynthesis AI) predict feasible pathways and competing side reactions .
Q. What crystallographic refinements are needed for structures with disordered solvent molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
